(3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone
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Overview
Description
(3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a thiazole ring substituted with dimethoxy groups and a piperazine ring substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which is then functionalized with methoxy groups. The piperazine ring is synthesized separately and functionalized with a phenyl group. These two intermediates are then coupled under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy groups and phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups.
Scientific Research Applications
(3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to them and altering their function. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and piperazine derivatives, such as:
- (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanol
- (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)ethanone
Uniqueness
What sets (3,5-Dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone apart is its specific combination of functional groups and structural features. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,5-dimethoxy-1,2-thiazol-4-yl)-(2-methyl-4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-11-19(13-7-5-4-6-8-13)9-10-20(12)16(21)14-15(22-2)18-24-17(14)23-3/h4-8,12H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVYRSXCPVCRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=C(SN=C2OC)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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